Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-
Overview
Description
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- is an aromatic compound with the molecular formula C8H7Cl2IO2 It is characterized by the presence of two chlorine atoms, one iodine atom, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dichloro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.
Major Products Formed:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and methoxy groups can influence its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Benzene, 1,5-dichloro-2,4-dimethoxy-: Lacks the iodine atom, which may affect its reactivity and applications.
Benzene, 1,5-dichloro-3-iodo-: Lacks the methoxy groups, which can influence its solubility and biological activity.
Benzene, 1,3-dichloro-2,4-dimethoxy-: Different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness: Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- is unique due to the specific combination of halogen and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,5-dichloro-3-iodo-2,4-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2IO2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIDXBKFSELFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455208 | |
Record name | Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497224-60-9 | |
Record name | Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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